Glycine, N,N'-1,5-pentanediylbis[N-(carboxymethyl)-
Overview
Description
Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] is a chemical compound with the molecular formula C13H22N2O8 and a molecular weight of 334.32 g/mol. This compound is known for its unique structure, which includes glycine units linked by a pentanediyl bridge and carboxymethyl groups. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] typically involves the reaction of glycine with a pentanediyl bridging agent and carboxymethylating reagents. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] include:
- Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-]
- Glycine, N,N’-1,3-propanediylbis[N-(carboxymethyl)-]
- Glycine, N,N’-1,4-butanediylbis[N-(carboxymethyl)-]
Uniqueness
What sets Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] apart from these similar compounds is its unique pentanediyl bridge, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[5-[bis(carboxymethyl)amino]pentyl-(carboxymethyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O8/c16-10(17)6-14(7-11(18)19)4-2-1-3-5-15(8-12(20)21)9-13(22)23/h1-9H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPMBNQRCCSCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545420 | |
Record name | 2,2',2'',2'''-(Pentane-1,5-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-14-7 | |
Record name | 2,2',2'',2'''-(Pentane-1,5-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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